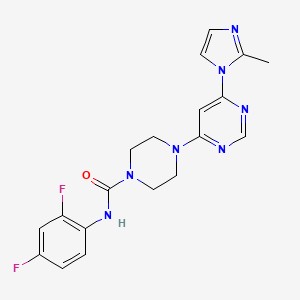

N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(2,4-difluorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core linked to a 2,4-difluorophenyl group and a pyrimidin-4-yl scaffold substituted with a 2-methylimidazole moiety. The compound’s design aligns with trends in medicinal chemistry aimed at optimizing pharmacokinetic and pharmacodynamic properties through strategic halogenation and heterocyclic substitutions .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N7O/c1-13-22-4-5-28(13)18-11-17(23-12-24-18)26-6-8-27(9-7-26)19(29)25-16-3-2-14(20)10-15(16)21/h2-5,10-12H,6-9H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEADSABDIBNLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related piperazine-/piperidine-carboxamide derivatives, emphasizing substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Piperazine/Piperidine-Carboxamide Derivatives

*Calculated based on molecular formulas where explicit data were unavailable.

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility: The 2,4-difluorophenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility . Furan-2-carbonyl (in ) introduces polarity, which may enhance solubility compared to bulkier heterocycles like pyrimidinyl-imidazole.

Heterocyclic Core Modifications: Piperidine vs. Piperazine: Piperidine-based analogs (e.g., ) lack the second nitrogen in piperazine, reducing hydrogen-bonding capacity and solubility. Piperazine derivatives (e.g., target compound, ) are more likely to engage in polar interactions with biological targets. Pyrimidinyl-Imidazole vs. Quinazolinone: The imidazole-pyrimidine unit in the target compound enables dual hydrogen bonding and π-stacking, whereas quinazolinone derivatives (e.g., ) offer a planar structure for enhanced intercalation or enzyme inhibition.

Biological Implications :

- Halogenation : Chlorine (e.g., ) and fluorine substituents (e.g., target compound, ) improve metabolic stability and target affinity via electron-withdrawing effects.

- Bulkier Groups : Propoxy () and benzo[1,3]dioxole () substituents may hinder binding in sterically restricted active sites but improve pharmacokinetic profiles.

Synthetic Feasibility: Yields for analogous compounds (e.g., 34–57% for quinazolinone derivatives ) suggest moderate synthetic accessibility. The target compound’s imidazole-pyrimidine linkage may require multi-step protocols, similar to imidazole-functionalized bipyridines .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrimidine and imidazole intermediates. Key steps include:

- Pyrimidine functionalization : Reacting 6-chloropyrimidine with 2-methylimidazole under basic conditions (e.g., K₂CO₃) to introduce the imidazole moiety .

- Piperazine coupling : Attaching the difluorophenyl-carboxamide group via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt in dichloromethane or THF .

- Optimization : Yield improvements are achieved by controlling temperature (reflux at 80–100°C), solvent polarity (acetonitrile or DMF for polar intermediates), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and piperazine carboxamide linkage .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~465.18 g/mol) and detects impurities .

- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the primary biological targets associated with this compound based on structural analogs?

Structural analogs suggest activity against:

- Neurological targets : Dopamine D3 and serotonin receptors due to the piperazine-carboxamide scaffold .

- Metabolic enzymes : Cytochrome P450 isoforms (e.g., CYP2D6) via mechanism-based inactivation, as seen in imidazole-containing analogs .

- Kinases : Pyrimidine derivatives often inhibit tyrosine kinases, though specific targets require validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo pharmacological activity?

Discrepancies may arise from:

- Metabolic instability : Conduct hepatic microsome assays to identify rapid degradation (e.g., CYP-mediated oxidation of the imidazole methyl group) .

- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability .

- Blood-brain barrier (BBB) penetration : Perform logP calculations (predicted ~2.1) and in situ perfusion models to assess CNS accessibility .

Q. What computational strategies are recommended for modeling dopamine D3 receptor binding?

- Molecular docking : Use crystal structures of D3 receptors (PDB: 3PBL) to simulate interactions with the piperazine-carboxamide core. Key residues: Asp110 (salt bridge) and Ser192 (hydrogen bonding) .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to evaluate conformational changes in the imidazole-pyrimidine moiety .

- Free energy perturbation (FEP) : Quantify binding energy contributions of the 2,4-difluorophenyl group for SAR refinement .

Q. What structure-activity relationship (SAR) patterns emerge from modifying the 2-methylimidazole or pyrimidine groups?

Key findings from analogs:

- Imidazole modifications :

- Replacement with pyrazole (e.g., in JQY) reduces CYP2D6 inactivation but increases serotonin receptor selectivity .

- Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce BBB penetration .

- Pyrimidine substitutions :

- Fluorine at the 4-position (as in ) improves kinase inhibition but may introduce hepatotoxicity risks .

- Larger substituents (e.g., phenyl) increase logP, impacting solubility .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.